molecular formula C12H14Cl2N2 B12626809 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride CAS No. 1170892-50-8

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride

Cat. No.: B12626809
CAS No.: 1170892-50-8
M. Wt: 257.16 g/mol
InChI Key: DIOQONFBNLCDCV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a chloro group, an ethyl group, and a methyl group attached to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino, chloro, ethyl, and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies involving enzyme inhibition and protein interactions, providing insights into biological processes.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-ethylquinoline
  • 2-Amino-5-chloro-8-methylquinoline
  • 2-Amino-3-ethyl-8-methylquinoline

Uniqueness

2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1170892-50-8

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

5-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H

InChI Key

DIOQONFBNLCDCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl

Origin of Product

United States

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